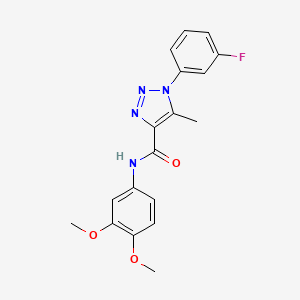
N-(3,4-Dimethoxyphenyl)-1-(3-Fluorophenyl)-5-methyl-1H-1,2,3-Triazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17FN4O3 and its molecular weight is 356.357. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Biologie
Für zusätzliche Referenzen:
- Der Forschungsartikel über die asymmetrische Benzyl-C(sp3)-H-Acylierung über duale Nickel- und Photoredox-Katalyse ist in Nature Communications zu finden .
- Chemische Eigenschaften und molekulare Details sind in der ChemicalBook-Datenbank verfügbar .
- Für spezifische Anwendungen, erforschen Sie verwandte Verbindungen wie N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{[(3-Fluorophenyl)sulfonyl]amino}benzamid .
Lesen Sie den Forschungsartikel ChemicalBook: Verbindungsdetails ChemicalBook: Verwandte Verbindung
Biologische Aktivität
N-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant studies that highlight its therapeutic potential.
Synthesis
The compound can be synthesized through various methods including one-pot reactions involving appropriate precursors. The synthesis process typically utilizes microwave-assisted techniques to enhance yields and reduce reaction times. Spectroscopic methods such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.
Biological Activity
The biological activity of N-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been evaluated in several studies focusing on its potential as an antiviral and anticancer agent.
Antiviral Activity
In silico studies have indicated that this compound may act as an inhibitor for dengue virus type 2 (DEN2) NS2B/NS3 serine protease. Molecular docking simulations suggest that its binding affinity could make it a viable candidate for further development as an antiviral treatment .
Anticancer Activity
The cytotoxic effects of triazole derivatives, including this compound, have been assessed against various cancer cell lines. Preliminary results indicate that it exhibits low cytotoxicity against normal cell lines while showing promising inhibitory effects on tumor cell lines such as MDA-MB-231 and PC3. The IC50 values for these tumor cell lines were found to be above 100 µM, suggesting a selective toxicity profile .
Case Studies
Several case studies have evaluated the efficacy of triazole derivatives in clinical settings:
- Dengue Virus Inhibition : In a study focusing on dengue virus inhibition, it was found that compounds similar to N-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide demonstrated significant inhibition of viral replication in vitro.
- Cytotoxicity Profiling : A comparative analysis of various triazole derivatives showed that while some exhibited potent anticancer properties, others maintained low toxicity levels against normal cells. This suggests a potential therapeutic window for compounds like N-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in cancer treatment .
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological activity of triazole derivatives. The presence of specific functional groups such as methoxy and fluorine atoms has been linked to improved bioactivity profiles.
| Compound | Activity Type | IC50 (µM) | Cell Line |
|---|---|---|---|
| Triazole Derivative 1 | Antiviral (DEN2) | - | - |
| Triazole Derivative 2 | Anticancer | >100 | MDA-MB-231 |
| Triazole Derivative 3 | Anticancer | >100 | PC3 |
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3/c1-11-17(21-22-23(11)14-6-4-5-12(19)9-14)18(24)20-13-7-8-15(25-2)16(10-13)26-3/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTJKDUMVRRGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














